Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate
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Overview
Description
Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate: is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) which is linked to aromatic rings. This specific compound is notable for its vibrant color and is used in various applications, including biological staining and as a pH indicator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate typically involves a multi-step process:
Formation of the pyrazole ring: This step involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid.
Azo coupling reaction: The pyrazole derivative is then subjected to an azo coupling reaction with 4-hydroxy-5-nitrobenzenesulphonic acid in an alkaline medium to form the final azo dye compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of chalcone and p-hydrazinobenzenesulfonamide hydrochloride are synthesized and stored.
Continuous flow reactors: These reactors are used to maintain consistent reaction conditions and improve yield.
Purification: The final product is purified using crystallization and filtration techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium dithionite or zinc in acidic conditions.
Substitution: Concentrated sulfuric acid for sulfonation, and nitric acid for nitration.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate has several scientific research applications:
Biological Staining: Used as a stain in histology and cytology to highlight structures in biological tissues.
pH Indicator: Utilized in analytical chemistry as a pH indicator due to its color change properties in different pH environments.
Antimicrobial Studies: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Antioxidant Research: Studied for its antioxidant properties and potential to scavenge free radicals.
Mechanism of Action
The compound exerts its effects primarily through its azo group and aromatic rings:
Biological Staining: The azo group interacts with cellular components, leading to selective staining of tissues.
pH Indicator: The compound undergoes structural changes in response to pH variations, resulting in color changes.
Antimicrobial Action: The compound disrupts microbial cell walls and inhibits enzyme activity, leading to cell death.
Antioxidant Action: The compound donates electrons to neutralize free radicals, preventing oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
Sodium 4-((2-hydroxy-1-naphthyl)azo)benzenesulfonate: Another azo dye used in biological staining and as a pH indicator.
Sodium 2-((4-nitrophenyl)azo)-1-naphthol-4-sulfonate: Known for its use in dyeing textiles and as a pH indicator.
Sodium 4-((4-nitrophenyl)azo)benzenesulfonate: Utilized in analytical chemistry for its colorimetric properties.
Uniqueness
Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate is unique due to its specific structural features:
Chlorophenyl Group: Enhances its antimicrobial and antioxidant properties.
Pyrazole Ring: Contributes to its stability and reactivity in various chemical reactions.
Nitro and Sulfonate Groups: Provide additional sites for chemical modifications and enhance its solubility in water.
Properties
CAS No. |
84912-12-9 |
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Molecular Formula |
C16H11ClN5NaO7S |
Molecular Weight |
475.8 g/mol |
IUPAC Name |
sodium;3-[[1-(3-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H12ClN5O7S.Na/c1-8-14(16(24)21(20-8)10-4-2-3-9(17)5-10)19-18-12-6-11(30(27,28)29)7-13(15(12)23)22(25)26;/h2-7,14,23H,1H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
HBSUOVGJEQNENL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)S(=O)(=O)[O-])[N+](=O)[O-])O)C3=CC(=CC=C3)Cl.[Na+] |
Origin of Product |
United States |
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